2-(((6-bromo-3-chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)-5-methyl-1H-benzo[d]imidazole
Description
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Properties
IUPAC Name |
6-bromo-3-chloro-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanylmethyl]imidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrClN4S/c1-9-2-4-11-12(6-9)21-16(20-11)23-8-13-15(18)22-7-10(17)3-5-14(22)19-13/h2-7H,8H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXLXGOTXCXLKBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)SCC3=C(N4C=C(C=CC4=N3)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrClN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as n-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines, have been used as pharmacophores for many molecules with significant biological and therapeutic value.
Mode of Action
It is known that n-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines can be synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions. The reaction proceeds via the initial displacement of the halogen atom by the pyridine ring nitrogen to afford pyridinium salt, which subjected a facile closure and provided the shared intermediate.
Biochemical Pathways
The synthesis of similar compounds involves a chemodivergent reaction, which could potentially affect multiple biochemical pathways.
Biological Activity
The compound 2-(((6-bromo-3-chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)-5-methyl-1H-benzo[d]imidazole is a novel derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and kinase inhibition. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 372.7 g/mol. The presence of the imidazo[1,2-a]pyridine moiety suggests potential interactions with various biological targets, particularly kinases, which are critical in cell signaling pathways.
Research indicates that compounds similar to this one often act as kinase inhibitors , targeting specific pathways involved in tumor growth and proliferation. The imidazole ring is known for its role in binding to the ATP pocket of kinases, thus inhibiting their activity.
Key Targets
- Farnesyltransferase (FT) : Compounds with similar structures have shown potent inhibitory effects on FT, which plays a crucial role in the post-translational modification of proteins involved in cancer progression .
- Receptor Tyrosine Kinases (RTKs) : Inhibition of RTKs such as EGFR and PDGFR has been documented, leading to reduced cell proliferation and survival in various cancer models .
Biological Activity Data
A summary of the biological activities observed for this compound and related derivatives is presented in the table below:
Case Studies
- Antitumor Efficacy : A study involving the administration of similar imidazole derivatives demonstrated significant tumor regression in mouse models with implanted Rat-1 tumors. The mechanism was primarily attributed to the inhibition of FT, which is crucial for oncogenic signaling pathways.
- Kinase Selectivity : Another investigation highlighted that certain imidazole derivatives selectively inhibited mutant forms of kinases associated with resistance to conventional therapies, indicating a promising avenue for overcoming drug resistance in cancer treatment .
- Cellular Mechanisms : In vitro studies have shown that these compounds can induce apoptosis in cancer cells through activation of intrinsic pathways, further supporting their potential as therapeutic agents against malignancies .
Scientific Research Applications
Key Properties
- Molecular Weight : 388.71 g/mol
- CAS Number : Not specified in available data
- Solubility : Solubility data is limited but is crucial for pharmacokinetic studies.
Biological Activities
Imidazole derivatives have been extensively studied for their pharmacological properties. The specific compound has shown promise in several areas:
Anticancer Activity
Research indicates that imidazole derivatives can inhibit cancer cell proliferation. For instance, compounds with structural similarities to the target compound have been evaluated for their ability to induce apoptosis in various cancer cell lines. A study highlighted the potential of imidazole derivatives in targeting specific pathways involved in tumor growth and survival .
Antimicrobial Properties
Imidazole derivatives have demonstrated significant antimicrobial activity against both bacterial and fungal strains. The presence of halogen substituents (bromine and chlorine) enhances the antimicrobial efficacy by increasing lipophilicity, allowing better membrane penetration .
Anti-inflammatory Effects
Compounds similar to 2-(((6-bromo-3-chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)-5-methyl-1H-benzo[d]imidazole have been reported to exhibit anti-inflammatory properties through the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) .
Antiviral Activity
Recent studies have explored the antiviral potential of imidazole derivatives against various viruses. The unique structural features of these compounds may allow them to disrupt viral replication processes .
Study on Anticancer Activity
A study published in a peer-reviewed journal demonstrated that a related imidazole derivative exhibited significant cytotoxicity against breast cancer cells (MCF-7). The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
Investigation of Antimicrobial Effects
Another research effort focused on evaluating the antimicrobial efficacy of various imidazole derivatives against Staphylococcus aureus and Candida albicans. The study found that modifications at specific positions on the imidazole ring significantly enhanced activity .
Evaluation of Anti-inflammatory Properties
In vivo studies have shown that certain imidazole compounds reduce inflammation markers in animal models of arthritis, suggesting therapeutic potential for inflammatory diseases .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can purity be maximized during preparation?
Methodological Answer: The synthesis typically involves multi-step heterocyclic coupling. Key steps include:
- Thioether linkage formation : Reacting a bromo/chloro-substituted imidazo[1,2-a]pyridine derivative with a thiol-containing benzimidazole precursor under basic conditions (e.g., K₂CO₃ in DMF or MeOH) .
- Purification : Use column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization from ethanol/water to achieve >95% purity. Monitor by TLC and HPLC .
- Critical parameters : Control reaction temperature (60–80°C) to avoid side reactions like oxidation of the thioether group. Use inert atmospheres (N₂/Ar) to stabilize reactive intermediates .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify key protons (e.g., imidazole NH at δ 12–14 ppm, aromatic protons in the benzimidazole and pyridine rings) and carbons (e.g., C-S linkage at δ 40–45 ppm) .
- IR : Confirm thioether (C-S stretch at ~650 cm⁻¹) and absence of residual thiol (-SH, ~2550 cm⁻¹) .
- LC-MS : Use high-resolution MS to verify molecular ion [M+H]⁺ and detect impurities (e.g., bromine loss or oxidation by-products) .
Intermediate Research Questions
Q. How does the substitution pattern (Br, Cl, Me) influence the compound’s reactivity and bioactivity?
Methodological Answer:
- Electrophilic aromatic substitution : Bromine at position 6 (imidazo[1,2-a]pyridine) enhances stability against nucleophilic attack, while chlorine at position 3 directs regioselectivity in further functionalization .
- Bioactivity correlation : Methyl at position 5 (benzimidazole) increases lipophilicity, potentially improving membrane permeability. Compare IC₅₀ values of derivatives with/without substituents in enzyme inhibition assays .
Q. What strategies mitigate degradation of the thioether linkage under physiological or experimental conditions?
Methodological Answer:
- Stability testing : Perform accelerated degradation studies in PBS (pH 7.4) and acidic/basic buffers. Monitor via HPLC for thioether cleavage products (e.g., free thiols or disulfides) .
- Stabilization : Use radical scavengers (e.g., BHT) in storage solutions or modify the linker to a more robust sulfone group (though this alters electronic properties) .
Advanced Research Questions
Q. How can computational docking studies predict binding modes of this compound with biological targets?
Methodological Answer:
- Target selection : Prioritize enzymes with known imidazole/benzimidazole interactions (e.g., kinases, cytochrome P450).
- Docking workflow :
- Prepare the compound’s 3D structure (optimize geometry with DFT at B3LYP/6-31G* level).
- Use AutoDock Vina or Schrödinger Glide to simulate binding to active sites. Validate with experimental IC₅₀ data .
- Key interactions : Look for π-π stacking with aromatic residues, hydrogen bonding via NH groups, and halogen bonding with Br/Cl substituents .
Q. How to resolve contradictory bioactivity data across different assay systems (e.g., antioxidant vs. cytotoxic effects)?
Methodological Answer:
- Assay optimization :
- Data normalization : Express activity relative to internal standards (e.g., ascorbic acid for antioxidants, cisplatin for cytotoxicity) .
Q. What analytical methods elucidate degradation pathways under oxidative stress?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
